molecular formula C13H24O6 B13768966 Diethyl formylsuccinate diethyl acetal CAS No. 70145-29-8

Diethyl formylsuccinate diethyl acetal

Cat. No.: B13768966
CAS No.: 70145-29-8
M. Wt: 276.33 g/mol
InChI Key: XKFYOTHOBBFZSE-UHFFFAOYSA-N
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Description

Diethyl formylsuccinate diethyl acetal is an organic compound with the empirical formula C9H14O5 It is a derivative of succinic acid, where the formyl group is attached to the second carbon, and both carboxyl groups are esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl formylsuccinate diethyl acetal can be synthesized through the acetalization of diethyl formylsuccinate. The process involves the reaction of diethyl formylsuccinate with ethanol in the presence of an acid catalyst. Common acid catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the removal of water is crucial to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity. The process may also involve the use of less corrosive catalysts and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde and alcohol components .

Common Reagents and Conditions:

    Nucleophilic Addition: Involves alcohols and acid catalysts.

    Hydrolysis: Requires aqueous acid, such as hydrochloric acid or sulfuric acid.

Major Products:

Mechanism of Action

The mechanism of action of diethyl formylsuccinate diethyl acetal involves the formation and cleavage of the acetal group. The process begins with the protonation of the carbonyl group, followed by nucleophilic attack by ethanol, leading to the formation of a hemiacetal. Subsequent protonation and nucleophilic attack result in the formation of the acetal. The reverse reaction, hydrolysis, involves protonation of the acetal oxygen, followed by cleavage to yield the original aldehyde and alcohol .

Comparison with Similar Compounds

Uniqueness: Diethyl formylsuccinate diethyl acetal is unique due to the presence of both formyl and acetal groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as a protecting group and its reactivity in nucleophilic addition reactions make it a valuable compound in organic synthesis .

Properties

CAS No.

70145-29-8

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

diethyl 2-(diethoxymethyl)butanedioate

InChI

InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3

InChI Key

XKFYOTHOBBFZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CC(=O)OCC)C(=O)OCC)OCC

Origin of Product

United States

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